molecular formula C13H11Cl2N3OS B5492352 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide

Cat. No. B5492352
M. Wt: 328.2 g/mol
InChI Key: RZXACTHCHJGLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer.

Mechanism of Action

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. TSPO has been implicated in various physiological and pathological processes, including cholesterol transport, steroid biosynthesis, apoptosis, and inflammation. The exact mechanism of action of 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide is not fully understood, but it is thought to modulate TSPO activity, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, and cholesterol transport. It has been shown to reduce neuroinflammation in animal models of neurological disorders, and to improve cognitive function and reduce neuronal damage. 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has several advantages for lab experiments, including its high selectivity for TSPO, its availability as a radioligand for PET imaging, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its relatively short half-life, its potential for off-target effects, and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide and TSPO. These include further investigation of the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. There is also a need for the development of more selective ligands for TSPO, as well as the development of new imaging techniques for the detection of TSPO in vivo. Finally, there is a need for further investigation of the potential therapeutic applications of TSPO ligands, including 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide, in various diseases.

Synthesis Methods

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzylamine with 2-pyrimidinylacetic acid, followed by thiolation with thiophenol. Another method involves the reaction of 3,4-dichlorobenzylamine with 2-pyrimidinylthiourea, followed by acetylation with acetic anhydride.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has been extensively studied for its potential in various scientific research applications. It has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in the brain and other tissues. PET imaging with 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has been used to study neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. 2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide has also been used in preclinical studies to investigate the role of TSPO in cancer and other diseases.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS/c14-10-3-2-9(6-11(10)15)7-20-8-12(19)18-13-16-4-1-5-17-13/h1-6H,7-8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXACTHCHJGLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

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